molecular formula C5H11NO2 B3193595 Butanoic acid, 4-amino-2-methyl-, (2S)- CAS No. 732304-03-9

Butanoic acid, 4-amino-2-methyl-, (2S)-

Cat. No.: B3193595
CAS No.: 732304-03-9
M. Wt: 117.15 g/mol
InChI Key: AEBRINKRALSWNY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-amino-2-methyl-, (2S)-, is a chiral carboxylic acid derivative characterized by a four-carbon backbone with amino and methyl substituents at the C4 and C2 positions, respectively. The (2S) configuration indicates its stereospecificity, which is critical in biological systems.

Properties

CAS No.

732304-03-9

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(2S)-4-amino-2-methylbutanoic acid

InChI

InChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

AEBRINKRALSWNY-BYPYZUCNSA-N

SMILES

CC(CCN)C(=O)O

Isomeric SMILES

C[C@@H](CCN)C(=O)O

Canonical SMILES

CC(CCN)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanoic Acid Derivatives with Amino Groups
Compound Name Substituents CAS No. Key Properties/Applications Reference
L-2-Aminobutyric Acid 2-amino, (2S) 1492-24-6 Pharmaceutical intermediate, chiral
(2S)-4-Azido-2-(Boc-amino)butanoic Acid 4-azido, 2-Boc-amino, (2S) 120042-08-2 Click chemistry, peptide synthesis
Nγ-Boc-L-2,4-Diaminobutyric Acid 4-Boc-amino, 2-amino, (2S) - Protected amino acid for drug design

Key Insights :

  • The presence of azido or Boc-protected amino groups (e.g., ) enhances utility in bioconjugation and peptide synthesis, unlike the unprotected amino group in L-2-aminobutyric acid.
  • Stereochemistry (2S) is conserved in all compounds, underscoring its importance in biochemical interactions.
Butanoic Acid Derivatives with Methyl Substituents
Compound Name Substituents CAS No. Key Properties/Applications Reference
Butanoic Acid, 2-Methyl- 2-methyl - Flavoring agent, anti-inflammatory
Butanoic Acid, 3-Methyl- 3-methyl - Aroma compound in fermented foods
Butanoic Acid, 3-Methyl-2-Oxo- 3-methyl, 2-oxo - Studied for toxicity and reactivity

Key Insights :

  • 2-Methyl and 3-methyl isomers (–3) lack amino groups but contribute to flavor profiles (e.g., kimchi, liquors) due to their volatile nature .
  • The 2-oxo derivative (butyric acid) is associated with anti-inflammatory and gastrointestinal health benefits , contrasting with amino-substituted variants.
Ester and Hydroxy Derivatives
Compound Name Substituents CAS No. Key Properties/Applications Reference
Butanoic Acid, 3-Methylbutyl Ester 3-methylbutyl ester - Fragrance and food additive
Butanoic Acid, 4-Hydroxy- 4-hydroxy - Intermediate in organic synthesis
Ethyl 9,12,15-Octadecatrienoate Ethyl ester of linolenic acid - Anti-inflammatory, edible oils

Key Insights :

  • Esterification (e.g., 3-methylbutyl ester in ) increases volatility, making these compounds suitable for fragrances.
  • Hydroxy and ethyl ester derivatives () are linked to lipid metabolism and anti-inflammatory effects, diverging from amino acid functionalities.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the stereochemical purity of (2S)-4-amino-2-methylbutanoic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify chiral centers and verify stereochemistry. For example, coupling constants in 1H^1H-NMR can differentiate enantiomers via diastereotopic proton splitting patterns .
  • Chiral HPLC : Employ chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers. Retention time comparisons with standards validate enantiomeric excess (ee) .
  • Polarimetry : Measure optical rotation ([α]D_D) and compare to literature values for (2S)-configured analogs .

Q. How can researchers optimize the synthesis of (2S)-4-amino-2-methylbutanoic acid to maximize yield and purity?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) in Strecker or Mannich reactions to favor the (2S)-configuration .
  • Protecting Group Strategy : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent racemization during synthesis. Deprotection with trifluoroacetic acid (TFA) ensures retention of stereochemistry .
  • Purification : Apply column chromatography (silica gel) or recrystallization in ethanol/water mixtures to isolate the enantiopure compound. Monitor purity via TLC and HPLC .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the conformational stability of (2S)-4-amino-2-methylbutanoic acid in varying solvent systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy-minimized conformers using software like Gaussian or ORCA. Solvent effects (e.g., water, DMSO) are modeled via implicit solvation (PCM or SMD) .
  • Molecular Dynamics (MD) Simulations : Simulate solute-solvent interactions in GROMACS or AMBER to predict stability under physiological conditions. Analyze hydrogen-bonding networks involving the amino and carboxyl groups .
  • Comparative Analysis : Cross-validate computational results with experimental data (e.g., NMR chemical shifts or X-ray crystallography) from structurally related compounds .

Q. How do steric and electronic effects influence the reactivity of (2S)-4-amino-2-methylbutanoic acid in peptide coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The 2-methyl group may slow coupling rates in solid-phase peptide synthesis (SPPS). Mitigate this by using bulky coupling agents (e.g., HATU) or elevated temperatures .
  • Electronic Effects : The electron-withdrawing carboxyl group enhances electrophilicity at the α-carbon. Optimize activation with carbodiimides (DCC or EDC) and catalytic DMAP to improve acylation efficiency .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates. Compare reaction rates with unmethylated analogs (e.g., 4-aminobutyric acid) to quantify steric/electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.